molecular formula C15H19F3N2O2 B2668875 N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2309190-04-1

N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Cat. No.: B2668875
CAS No.: 2309190-04-1
M. Wt: 316.324
InChI Key: OQHDQNNSXHRNLR-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Trifluoroethoxy Group: This step may involve nucleophilic substitution reactions using reagents like trifluoroethanol and suitable leaving groups.

    Attachment of the Phenylpropyl Group: This can be done through alkylation reactions using phenylpropyl halides or similar compounds.

    Formation of the Carboxamide Group: This step involves the reaction of the azetidine derivative with carboxylic acid derivatives or their activated forms.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving azetidine derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxamide derivatives: Compounds with similar core structures but different substituents.

    Trifluoroethoxy derivatives: Compounds with the trifluoroethoxy group attached to different core structures.

Uniqueness

N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is unique due to the combination of its azetidine ring, trifluoroethoxy group, and phenylpropyl group, which may confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)11-22-13-9-20(10-13)14(21)19-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHDQNNSXHRNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCCCC2=CC=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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